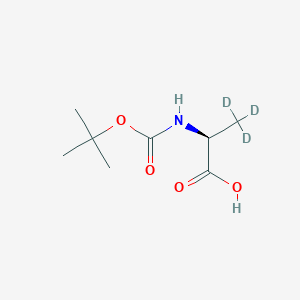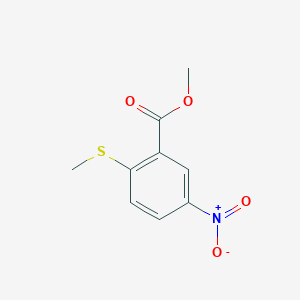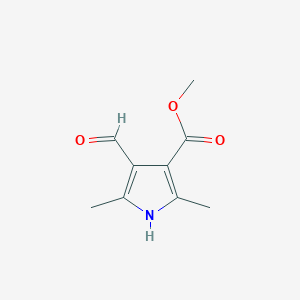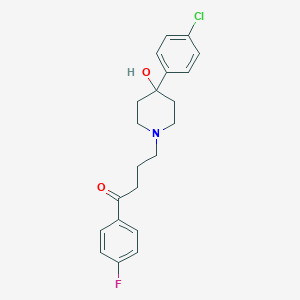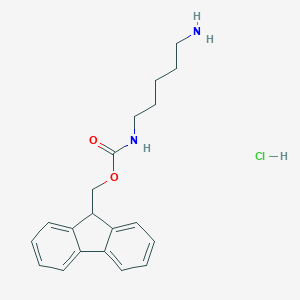
N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is a compound that involves the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile group used in peptide synthesis, which has been a significant part of organic chemistry . It is used for the protection of the Na-amino group of an amino acid during the formation of the peptide bond .
Synthesis Analysis
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .Chemical Reactions Analysis
The Fmoc group is used in the chemical synthesis of peptides . It is stable under acidic and oxidative conditions but can be deprotected under mild basic conditions . It can also be deprotected under reducing conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of New Amino Acid Derivatives
“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is used in the synthesis of new amino acid derivatives. For instance, it has been used in the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid . This compound was synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride .
Chemical Peptide Synthesis
The 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is part of the “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, is widely used in chemical peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Development of Hydrogel Composites
The “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” can be integrated with hydroxyapatite (HAP) to form composites . These composites can improve the properties of HAP, which is inherently fragile and restricts its wider applications for local delivery of antibiotics .
Ammonia Metabolism
The ornithine moiety in “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” plays an important role in ammonia metabolism via the urea cycle . Its intake has been recommended as a nutritional supplement for its antifatigue effect .
Fibrinogen Receptor Antagonists
N5-Ornithine derivatives, which can be synthesized using “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, have shown potential as orally active non-peptide fibrinogen receptor antagonists .
Prostaglandin EP4 Receptor Antagonists
N5-Ornithine derivatives have also been found to be selective prostaglandin EP4 receptor antagonists .
Wirkmechanismus
Target of Action
The primary target of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as Fmoc-1,5-diaminopentane hydrochloride, is the amino group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the protection of the N-terminal amino group .
Mode of Action
The compound interacts with its targets by forming a carbamate linkage with the amino group of amino acids . This interaction results in the protection of the amino group, preventing it from reacting during the peptide synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By protecting the amino group, it allows for the selective formation of peptide bonds without unwanted side reactions . The compound can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it allows for the controlled formation of peptide bonds, contributing to the efficiency and accuracy of peptide synthesis .
Action Environment
The action of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride is influenced by environmental factors such as pH and temperature. The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions . Temperature can also affect the rate of the protection and deprotection reactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDRDMFYHOZBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369607 |
Source


|
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118119-32-7 |
Source


|
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

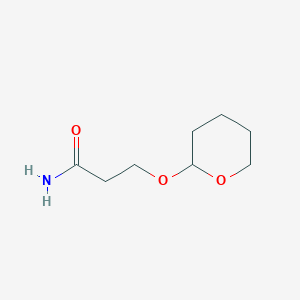
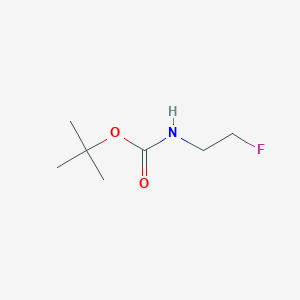
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)
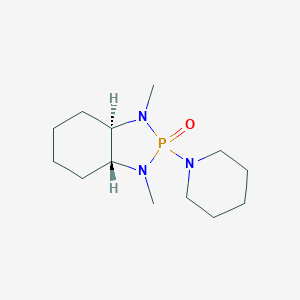
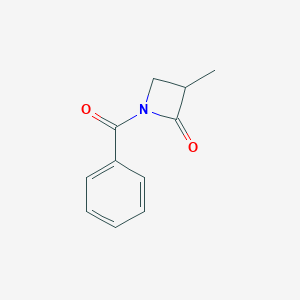

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)

